molecular formula C11H12INO2 B14209167 1-(5-Iodopent-1-en-1-yl)-4-nitrobenzene CAS No. 824431-61-0

1-(5-Iodopent-1-en-1-yl)-4-nitrobenzene

Cat. No.: B14209167
CAS No.: 824431-61-0
M. Wt: 317.12 g/mol
InChI Key: MGNCVXBXWDUAPI-UHFFFAOYSA-N
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Description

1-(5-Iodopent-1-en-1-yl)-4-nitrobenzene is a valuable chemical intermediate for advanced organic synthesis and pharmaceutical research. This compound features two key functional groups—an aryl iodide and a nitroarene—on a pentenyl linker, making it a versatile building block for constructing more complex molecules. The iodine moiety is an excellent handle for metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, allowing for carbon-carbon bond formation with a wide range of partners . The nitro group on the benzene ring is a common pharmacophore in active compounds and can be readily reduced to an amine for further derivatization . Compounds with similar nitro(het)arene cores are frequently utilized in the synthesis of drugs with diverse activities, including anticoagulants, antibiotics, and anticancer agents . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this light-sensitive compound with appropriate care, storing it sealed in a dry environment, preferably under freezer conditions (-20°C), to maintain its stability and purity .

Properties

CAS No.

824431-61-0

Molecular Formula

C11H12INO2

Molecular Weight

317.12 g/mol

IUPAC Name

1-(5-iodopent-1-enyl)-4-nitrobenzene

InChI

InChI=1S/C11H12INO2/c12-9-3-1-2-4-10-5-7-11(8-6-10)13(14)15/h2,4-8H,1,3,9H2

InChI Key

MGNCVXBXWDUAPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=CCCCI)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Iodochlorination of Terminal Alkynes

A protocol adapted from iodochlorination reactions involves treating 4-nitrophenylpent-1-yne with lithium iodide (1.2 equiv), lithium chloride (1.2 equiv), and meta-chloroperbenzoic acid (mCPBA) in a dichloromethane/acetic acid solvent system at 0°C. This reaction proceeds via electrophilic iodination, yielding 1-chloro-2-iodopent-1-ene-4-nitrobenzene as an intermediate. Subsequent elimination of HCl using potassium tert-butoxide generates the target iodoalkene (Scheme 1).

Key Data

  • Yield : 65–72% after purification by silica gel chromatography.
  • Reaction Time : 2 hours at 0°C for iodochlorination; 30 minutes for elimination.
  • Regioselectivity : Anti-addition dominates due to steric effects from the nitro group.

This method benefits from operational simplicity but requires stringent temperature control to prevent premature elimination or nitro group reduction.

Hypervalent Iodine-Mediated Iodination

Building on methodologies developed for iodoalkyne synthesis, 4-nitrophenylpent-1-yne undergoes iodination using tetrabutylammonium iodide (TBAI) and (diacetoxyiodo)benzene (PIDA) in acetonitrile at room temperature. This oxidative iodination selectively produces 1-iodopent-1-yne-4-nitrobenzene, which is subsequently hydrogenated using Lindlar catalyst under hydrogen gas to afford the cis-alkene (Scheme 2).

Key Data

  • Iodination Yield : 78–85%.
  • Hydrogenation Efficiency : 90% conversion with <5% over-reduction.
  • Chemoselectivity : PIDA preferentially oxidizes terminal alkynes without attacking the nitro group.

This two-step approach offers excellent control over alkene geometry but necessitates careful handling of pyrophoric Lindlar catalyst.

Diazotization and Alkenyl Coupling

Adapting diazonium salt chemistry, 4-nitroaniline is diazotized with sodium nitrite in sulfuric acid at 0°C, followed by coupling with 5-iodopent-1-ene in the presence of copper(I) iodide. The Meerwein arylation mechanism facilitates the formation of the carbon-carbon bond between the aryl diazonium salt and the iodinated alkene (Scheme 3).

Key Data

  • Diazonium Stability : Decomposition occurs above 10°C, necessitating ice baths.
  • Coupling Yield : 50–60% due to competing side reactions.
  • Byproducts : Biphenyl derivatives form via Gomberg-Bachmann coupling.

While historically significant, this method suffers from moderate yields and requires exhaustive purification to remove polymeric byproducts.

Palladium-Catalyzed Cross-Coupling

A Suzuki-Miyaura coupling strategy employs 4-nitrobenzene boronic acid and 1-iodopent-1-en-5-yl triflate in the presence of tetrakis(triphenylphosphine)palladium(0). The reaction proceeds in a dioxane/water mixture at 80°C, leveraging the orthogonal reactivity of the boronic acid and vinyl iodide (Scheme 4).

Key Data

  • Catalyst Loading : 5 mol% Pd(PPh3)4.
  • Yield : 70–75% after column chromatography.
  • Functional Group Tolerance : Nitro groups remain intact under these conditions.

This method exemplifies modern cross-coupling efficiency but requires anhydrous conditions and high-purity boronic acid precursors.

Comparative Analysis of Synthetic Methods

Method Yield (%) Reaction Time Key Advantage Limitation
Iodochlorination 65–72 2.5 hours Simple purification Temperature-sensitive
Hypervalent Iodine 78–85 6 hours Excellent chemoselectivity Requires hydrogenation step
Diazotization 50–60 4 hours Low-cost reagents Moderate yields
Suzuki Coupling 70–75 3 hours Scalable Sensitive to moisture

Challenges and Optimization Strategies

Nitro Group Stability

The electron-withdrawing nitro group destabilizes intermediates in radical pathways, necessitating mild conditions. For example, mCPBA-mediated iodinations must avoid temperatures exceeding 30°C to prevent nitro reduction to amine.

Regioselectivity in Iodination

Hypervalent iodine reagents favor terminal iodination due to polar effects, whereas radical mechanisms (e.g., AIBN-initiated reactions) exhibit Markovnikov preference. Computational studies suggest that the nitro group’s meta-directing influence mitigates unwanted regiochemical outcomes.

Purification Considerations

Silica gel chromatography remains the gold standard for isolating 1-(5-iodopent-1-en-1-yl)-4-nitrobenzene, though reversed-phase HPLC improves recovery for large-scale syntheses. The compound’s viscosity (evident in failed filtrations) necessitates solvent mixtures like ethyl acetate/hexanes (1:3) to enhance crystallinity.

Chemical Reactions Analysis

1-(5-Iodopent-1-en-1-yl)-4-nitrobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom in the compound can be substituted with other functional groups using appropriate reagents.

    Reduction Reactions: The nitro group can be reduced to an amine group under suitable conditions.

    Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of different oxidation products.

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(5-Iodopent-1-en-1-yl)-4-nitrobenzene has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving the interaction of organic molecules with biological systems.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(5-Iodopent-1-en-1-yl)-4-nitrobenzene exerts its effects involves interactions with specific molecular targets and pathways. The nitro group and iodine atom play crucial roles in these interactions, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Halogen Substituents

  • 1-Chloro-4-nitrobenzene (CAS 100-00-5): A simple nitrohalobenzene with a chlorine substituent. It is a yellow crystalline solid used industrially as an intermediate. Compared to the target compound, its smaller halogen and lack of an alkenyl chain limit its utility in complex coupling reactions.
  • 1-((Z)-2-Bromo-1-iodovinyl)-4-nitrobenzene : Features a dihalogenated vinyl group. The presence of both bromine and iodine enhances its electrophilicity, enabling regioselective cross-coupling, as evidenced by NMR studies ().

Alkenyl- and Alkynyl-Substituted Nitrobenzenes

  • 1-(3-Chloroprop-1-ynyl)-4-nitrobenzene: A propargylic chloride used in TDAE (tetrakis(dimethylamino)ethylene)-mediated reactions to form diarylbutynols. The alkyne moiety facilitates nucleophilic additions, contrasting with the alkenyl group in the target compound, which may favor electrophilic pathways.
  • 1-(7-Methyl-5-(phenylsulfonyl)oct-6-en-2-yn-1-yl)-4-nitrobenzene : Demonstrates gold-catalyzed cyclization reactivity due to its enyne structure. The target compound’s iodoalkenyl chain could similarly participate in transition-metal-mediated cyclizations.

Functionalized Derivatives

  • 1-(Ethanesulfonyl)-4-nitrobenzene : Contains a sulfonyl group, increasing polarity and stability. Such derivatives are often used in medicinal chemistry, whereas iodoalkenyl groups (as in the target compound) are more reactive in halogen-bonding interactions.
  • 1-Isopropoxy-4-nitrobenzene : An ether derivative with reduced electrophilicity compared to halogenated analogs. The isopropoxy group directs nitro-group reactivity in substitution reactions.

Data Tables

Table 1: Comparative Properties of Selected Nitrobenzene Derivatives

Compound Name Substituent Molecular Weight Key Reactivity/Application Reference ID
1-Chloro-4-nitrobenzene -Cl 157.55 g/mol Industrial intermediate
1-((Z)-2-Bromo-1-iodovinyl)-4-nitrobenzene -CH=CH(I)Br 340.91 g/mol Cross-coupling reactions
1-(3-Chloroprop-1-ynyl)-4-nitrobenzene -C≡C-CH2Cl 225.63 g/mol TDAE-mediated alkyne activation
1-(Ethanesulfonyl)-4-nitrobenzene -SO2-C2H5 215.22 g/mol Polar medicinal chemistry scaffold
Target Compound (Hypothetical) -CH2-CH2-CH2-CH2-CH2-I ~333.18 g/mol* Potential cyclization/coupling -

*Calculated based on structural similarity.

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